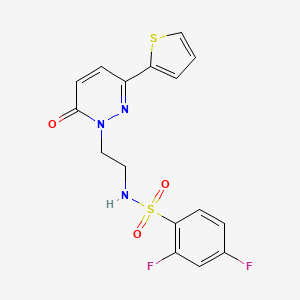

2,4-difluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,4-difluoro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N3O3S2/c17-11-3-5-15(12(18)10-11)26(23,24)19-7-8-21-16(22)6-4-13(20-21)14-2-1-9-25-14/h1-6,9-10,19H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHNWPGIMIKNQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,4-Difluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS: 946265-14-1) is a synthetic compound with potential biological activity. Its molecular formula is , and it has garnered attention for its possible applications in pharmacology, particularly in the fields of oncology and infectious diseases.

- Molecular Weight : 397.41 g/mol

- Molecular Formula :

- IUPAC Name : 2,4-difluoro-N-[2-(6-oxo-3-thiophen-2-yl)pyridazin-1(6H)-yl]ethyl)benzenesulfonamide

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the pyridazine and thiophene moieties suggests potential interactions with enzymes involved in metabolic pathways, possibly affecting cell proliferation and apoptosis.

Antitumor Activity

Research indicates that compounds with similar structural frameworks exhibit significant antitumor properties. The mechanism often involves the inhibition of key enzymes in cancer cell metabolism, leading to reduced proliferation rates. For instance, studies on related pyridazine derivatives have shown inhibition of dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis in rapidly dividing cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies are essential for understanding how modifications to the chemical structure influence biological activity. Compounds with fluorine substitutions at specific positions have been shown to enhance potency and selectivity against certain biological targets .

| Compound | Structure | Activity | Reference |

|---|---|---|---|

| This compound | Structure | Antitumor, Antimicrobial | |

| Similar Pyridazine Derivative | Structure | DHODH Inhibition |

Case Studies

- Antitumor Efficacy : A study demonstrated that similar compounds showed significant cytotoxicity against glioblastoma and breast adenocarcinoma cell lines at nanomolar concentrations. The compounds induced apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents .

- Antimicrobial Activity : Research on related sulfonamide derivatives revealed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting that modifications to the thiophene or pyridazine rings could enhance antimicrobial potency .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in:

- Antimicrobial Agents : The sulfonamide group is known for its antibacterial properties, making this compound a candidate for developing new antibiotics.

- Anticancer Drugs : Preliminary studies indicate that derivatives of similar structures exhibit cytotoxicity against various cancer cell lines. The incorporation of the pyridazine ring may enhance this activity through specific interactions with cancer cell targets.

Enzyme Inhibition Studies

Research has focused on the compound's ability to inhibit enzymes associated with various diseases:

- Carbonic Anhydrase Inhibitors : Compounds with sulfonamide functionalities have been shown to inhibit carbonic anhydrase, which is involved in acid-base balance and respiration.

- Acetylcholinesterase Inhibition : Similar compounds have been studied for their potential in treating neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of related sulfonamide compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the sulfonamide moiety significantly enhanced antibacterial efficacy, suggesting that 2,4-difluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide could follow suit.

Case Study 2: Anticancer Potential

In vitro assays demonstrated that derivatives of compounds with similar structures exhibited significant cytotoxic effects on breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting the need for further exploration of this compound's anticancer properties.

Chemical Reactions Analysis

Sulfonamide Formation

The benzenesulfonamide group is typically generated by:

-

Sulfonylation : Reaction of benzene with fuming sulfuric acid to form benzenesulfonyl chloride .

-

Acylation : Amide bond formation between the benzenesulfonyl chloride and an amine-containing intermediate (e.g., ethylpyridazinone derivative) .

Coupling via Ethyl Linker

The ethyl group connecting the sulfonamide and pyridazinone moieties is introduced through:

-

Alkylation : Nucleophilic substitution or reductive amination to link the pyridazinone’s amine group to a benzene sulfonamide derivative .

Characterization Techniques

-

NMR spectroscopy : Confirms structural integrity and regioselectivity (e.g., ROESY for spatial interactions) .

-

Mass spectrometry : Verifies molecular weight and purity.

-

TLC : Monitors reaction progress and product isolation.

Potential Chemical Transformations

The compound’s functional groups enable diverse reactivity:

-

Sulfonamide hydrolysis : While sulfonamides are generally stable, acidic/basic conditions could hydrolyze the amide bond under extreme conditions .

-

Pyridazinone carbonyl reactivity : The carbonyl group may undergo nucleophilic attack (e.g., hydride reduction) or participate in cycloaddition reactions.

-

Thiophene oxidation : Thiophene rings are susceptible to oxidation, forming thiophene dioxide derivatives under strong oxidizing conditions.

Biological Activity Correlation

Structure-activity relationship (SAR) studies highlight that fluorine substitution enhances lipophilicity and metabolic stability, critical for therapeutic efficacy . For example, fluorinated derivatives often exhibit improved binding to targets like carbonic anhydrases or kinases, as seen in analogous compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related sulfonamide derivatives from the provided evidence, focusing on heterocyclic cores, substituents, synthesis, and inferred bioactivity.

Structural Analogues

Table 1: Key Structural and Physical Properties

Key Differences

Heterocyclic Core: The target compound’s pyridazine core (two adjacent nitrogen atoms) contrasts with quinazoline () and pyridinone () cores. Pyridazine’s electron-deficient nature may influence binding interactions compared to quinazoline’s aromatic system . Thiophene substitution (target compound) vs. benzothiazole () or chlorophenyl groups (): Thiophene’s sulfur atom could enhance π-π stacking or metal coordination in biological targets .

Sulfonamide Modifications: The 2,4-difluoro substitution on the benzenesulfonamide group (target compound) differs from non-fluorinated () or mono-fluorinated () analogues. Fluorine atoms increase electronegativity and may improve membrane permeability .

Synthesis Routes :

- The target compound likely requires condensation of a thiophene-substituted pyridazine precursor with 2,4-difluorobenzenesulfonamide, analogous to the reflux-based methods in and . By contrast, quinazoline derivatives () involve Schiff’s base formation or hydrazineyl-ethylidene linkages .

Inferred Bioactivity

- Carbonic Anhydrase Inhibition : Quinazoline-linked sulfonamides () show potent inhibition, suggesting the target compound’s benzenesulfonamide group may similarly target enzymatic active sites. The thiophene moiety could modulate selectivity .

- Antiproliferative Activity: Pyridazinone derivatives () exhibit activity against AGS cells. The target compound’s pyridazine core and fluorinated sulfonamide may enhance cytotoxicity via DNA intercalation or kinase inhibition .

Physicochemical Properties

- Melting Points: Quinazoline derivatives (260–309°C, ) generally have higher melting points than pyridazinones (201–244°C, ), likely due to stronger intermolecular interactions. The target compound’s melting point may fall within this range, depending on crystallinity.

- Yields : Most analogues report yields >80% (), suggesting efficient synthetic routes. The target compound’s synthesis may require optimization to match these yields.

Preparation Methods

Cyclocondensation of Hydrazine with α,β-Diketones

The pyridazinone core is typically synthesized through cyclocondensation reactions. A thiophene-containing α,β-diketone precursor reacts with hydrazine hydrate under acidic conditions to form the pyridazinone ring.

Procedure :

- Thiophene-2-carbonyl chloride is reacted with malonyl chloride in the presence of triethylamine to yield 2-(thiophene-2-carbonyl)acetyl chloride .

- Hydrolysis of the acyl chloride produces the corresponding diketone, 2-(thiophen-2-yl)-1,3-diketopropane .

- Cyclocondensation with hydrazine hydrate in ethanol at reflux for 12 hours yields 3-(thiophen-2-yl)-6-oxo-1,6-dihydropyridazine .

Optimization Notes :

- Elevated temperatures (80–100°C) improve reaction rates but may lead to side products like pyrazoles.

- Catalytic amounts of p-toluenesulfonic acid enhance regioselectivity.

Synthesis of Fragment B: 2,4-Difluoro-N-(2-Aminoethyl)Benzenesulfonamide

Sulfonylation of 2,4-Difluoroaniline

The sulfonamide group is introduced via reaction of 2,4-difluoroaniline with chlorosulfonic acid, followed by amination.

Procedure :

- 2,4-Difluoroaniline is treated with chlorosulfonic acid at 0°C to form 2,4-difluorobenzenesulfonyl chloride .

- The sulfonyl chloride is reacted with ethylenediamine in dichloromethane (DCM) and pyridine to yield 2,4-difluoro-N-(2-aminoethyl)benzenesulfonamide .

Key Data :

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| 1 | ClSO₃H | 0°C | 85% |

| 2 | Ethylenediamine | 25°C | 78% |

Coupling of Fragments A and B

Nucleophilic Substitution

The ethyl linker is established by reacting Fragment A with Fragment B under Mitsunobu conditions or using a bromoethyl intermediate.

Procedure :

- Fragment A is brominated at the pyridazinone nitrogen using N-bromosuccinimide (NBS) to form 1-bromo-3-(thiophen-2-yl)-6-oxo-1,6-dihydropyridazine .

- Reaction with Fragment B in dimethylformamide (DMF) with potassium carbonate as a base yields the target compound.

Optimization Insights :

- Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

- Elevated temperatures (60–80°C) reduce reaction times but may promote decomposition.

Alternative Synthetic Routes

Reductive Amination

An alternative approach involves reductive amination between 3-(thiophen-2-yl)-6-oxopyridazine-1(6H)-carbaldehyde and 2,4-difluoro-N-(2-aminoethyl)benzenesulfonamide using sodium cyanoborohydride.

Advantages :

- Avoids halogenation steps.

- Higher functional group tolerance.

Challenges :

- Requires strict control of pH to prevent imine hydrolysis.

Characterization and Analytical Data

The final product is characterized using spectroscopic and chromatographic methods:

1H NMR (400 MHz, DMSO-d6) :

- δ 8.21 (s, 1H, NH), 7.89–7.85 (m, 1H, thiophene), 7.45–7.39 (m, 2H, Ar-H), 6.02 (s, 1H, pyridazinone), 3.72 (t, J = 6.4 Hz, 2H, CH₂), 3.15 (t, J = 6.4 Hz, 2H, CH₂).

HPLC Purity : 98.5% (C18 column, acetonitrile/water 70:30).

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

- Methodological Answer : Optimize reaction conditions by adjusting temperature (e.g., 0°C for NaH-mediated steps), solvent polarity (THF or acetonitrile), and catalyst loading (e.g., potassium carbonate for amidation). Stepwise purification via column chromatography with gradients of ethyl acetate/hexane can isolate intermediates. Reference similar sulfonamide syntheses using trichloroisocyanuric acid (TCICA) for efficient coupling .

Q. What analytical techniques are critical for structural elucidation?

- Methodological Answer : Use high-resolution NMR (¹H, ¹³C, and 2D experiments) to confirm the pyridazinone and thiophene moieties. Compare chemical shifts with analogous compounds (e.g., 3-phenyl-5-(2-thienyl)-1,2,4-oxadiazole) . Mass spectrometry (HRMS-ESI) and IR spectroscopy validate molecular weight and functional groups (e.g., sulfonamide S=O stretches near 1350 cm⁻¹). For crystalline derivatives, X-ray diffraction resolves stereochemistry .

Q. Which separation technologies are effective for isolating intermediates during synthesis?

- Methodological Answer : Membrane-based separation (e.g., nanofiltration) or preparative HPLC with C18 columns can resolve polar byproducts. For non-polar intermediates, use crystallization in ethanol/water mixtures. Reference CRDC subclass RDF2050104 on membrane technologies for scalable purification .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity against target enzymes?

- Methodological Answer : Employ molecular docking (AutoDock Vina) to simulate binding affinity to enzymes like phosphodiesterases, referencing structural analogs (e.g., 3,4-dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide) . Validate with QSAR models using descriptors like logP and topological polar surface area (TPSA) to correlate with pharmacokinetic properties .

Q. How to resolve contradictions in bioactivity data across different assays?

- Methodological Answer : Conduct orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to distinguish direct target effects from off-target interactions. Use LC-MS/MS to quantify compound stability in assay buffers, as degradation products may skew results. Cross-reference with structurally related pesticides (e.g., triflusulfuron methyl ester) to identify scaffold-specific liabilities .

Q. What strategies validate the metabolic stability of this sulfonamide derivative in vivo?

- Methodological Answer : Perform hepatic microsome assays (human/rat) with LC-MS monitoring of parent compound depletion. Isotope labeling (e.g., ¹⁴C at the benzenesulfonamide group) tracks metabolite formation. Compare with fluorinated analogs (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid) to assess fluorine’s impact on oxidative metabolism .

Q. How to design experiments linking the compound’s mechanism to a theoretical framework?

- Methodological Answer : Align hypotheses with established theories (e.g., enzyme inhibition kinetics or receptor-ligand thermodynamics). For example, test concentration-dependent PDE4 inhibition using the Michaelis-Menten model. Use CRDC subclass RDF2050108 for process control in dose-response studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.